molecular formula C11H15NO B12601290 N-(1-Methoxycyclopropyl)-2-methylaniline CAS No. 645419-89-2

N-(1-Methoxycyclopropyl)-2-methylaniline

Cat. No.: B12601290
CAS No.: 645419-89-2
M. Wt: 177.24 g/mol
InChI Key: COQVYGAGWZAUSB-UHFFFAOYSA-N
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Description

N-(1-Methoxycyclopropyl)-2-methylaniline: is an organic compound that features a cyclopropyl ring substituted with a methoxy group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline typically involves the reaction of 1-methoxycyclopropylamine with 2-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-Methoxycyclopropyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(1-Methoxycyclopropyl)-2-methylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methoxycyclopropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-Methoxycyclopropyl)-3-fluoro-4-methoxyaniline
  • N-(1-Methoxycyclopropyl)-2-chloroaniline
  • N-(1-Methoxycyclopropyl)-4-methylaniline

Comparison: N-(1-Methoxycyclopropyl)-2-methylaniline is unique due to its specific substitution pattern on the cyclopropyl ring and the aniline moiety. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of a methoxy group can influence the compound’s electronic properties and its interaction with biological targets.

Properties

CAS No.

645419-89-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(1-methoxycyclopropyl)-2-methylaniline

InChI

InChI=1S/C11H15NO/c1-9-5-3-4-6-10(9)12-11(13-2)7-8-11/h3-6,12H,7-8H2,1-2H3

InChI Key

COQVYGAGWZAUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CC2)OC

Origin of Product

United States

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